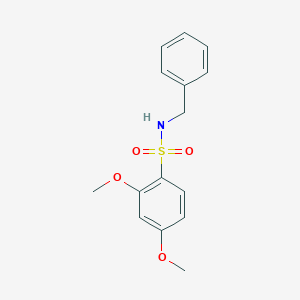

N-benzyl-2,4-dimethoxybenzenesulfonamide

Description

N-Benzyl-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and methoxy substituents at the 2- and 4-positions of the benzene ring. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, which are influenced by substituent patterns and electronic effects .

Properties

Molecular Formula |

C15H17NO4S |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-benzyl-2,4-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C15H17NO4S/c1-19-13-8-9-15(14(10-13)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |

InChI Key |

DJINJDNGAIBRCS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

- N-Benzyl-2,2,2-trifluoroacetamide : Exhibited 78.97% antioxidant activity at 1,000 µg/mL in DPPH assays and demonstrated concentration-dependent cupric ion reducing capacity (1.352 mM Fe(II)/g) . The trifluoroacetyl group likely enhances electron-withdrawing effects, stabilizing radical intermediates.

- Nitrones (e.g., 10a–d): Fluorinated aryl groups (e.g., 2,4-difluorophenyl in 10c) improved DPPH scavenging (64.5–96%) and LOX inhibition (IC₅₀ = 10 µM) compared to non-fluorinated analogs .

- N-(2,4-Dimethoxyphenyl)benzenesulfonamide : Methoxy groups at 2- and 4-positions may enhance solubility and radical scavenging via electron-donating effects, though direct antioxidant data are unavailable .

Table 1: Antioxidant Activity Comparison

*Predicted activity based on methoxy groups’ electron-donating properties.

Antimicrobial and Antifungal Activity

- N-Benzyl-2,2,2-trifluoroacetamide : Showed broad antifungal activity (MIC = 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans) and moderate antibacterial effects .

- N-Benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide : A structurally distinct benzamide derivative with a pyridinyl group demonstrated high logP (5.27), indicating lipophilicity conducive to membrane penetration .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Fluorinated and methoxy substituents enhance antioxidant and antimicrobial activities by modulating electronic properties and solubility .

Enzyme Inhibition Potential: The sulfonamide moiety in this compound may target enzymes like CYP51, similar to clinically used antifungals .

Contradictions in Assay Results : ABTS•+ scavenging was negligible in nitrones (<46%) but significant in N-benzyl-2,2,2-trifluoroacetamide, highlighting assay-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.